(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
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Description
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by its unique structural components, which include a furan ring and a dimethylamino group. This structure contributes to its biological activity and pharmacological potential.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the furan moiety have demonstrated cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds with β-tubulin polymerization inhibition capabilities can significantly reduce cell viability in cancer models.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 | 1.27 | β-tubulin inhibition |
Compound B | MCF-7 | 2.28 | Apoptosis induction |
Compound C | HepG2 | 5.00 | Cell cycle arrest |
The compound under study may exhibit similar mechanisms, particularly through the inhibition of tubulin polymerization and inducing apoptosis in cancer cells.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : The compound may trigger apoptotic pathways by increasing pro-apoptotic factors such as Bax and reducing anti-apoptotic factors like Bcl-2.
- Cell Cycle Arrest : Flow cytometry studies suggest that related compounds can induce G2/M phase arrest in cancer cells.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxicity of this compound against various cancer cell lines, including MDA-MB-231 and MCF-7. The results indicated that the compound exhibited significant antiproliferative effects with an IC50 value comparable to known chemotherapeutics.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
N-[(Z)-3-[2-(dimethylamino)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-6-8-15(9-7-14)18(23)21-17(13-16-5-4-12-25-16)19(24)20-10-11-22(2)3/h4-9,12-13H,10-11H2,1-3H3,(H,20,24)(H,21,23)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSERZCZBTUSP-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.